3-(2-bromophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide

SHP2 allosteric inhibition halogen bonding structure–activity relationship

3-(2-bromophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide (CAS 2034495-85-5) is a synthetic small molecule with the molecular formula C₁₈H₁₆BrN₃OS and a molecular weight of 402.3 g·mol⁻¹. Its structure combines a 2‑bromophenyl group linked via a propanamide spacer to a 3‑(thiophen‑2‑yl)pyrazine core, placing it within a broader class of pyrazine‑based allosteric inhibitors that have been the subject of intensive patenting for SHP2 (Src homology‑2 domain‑containing protein tyrosine phosphatase‑2) targeting.

Molecular Formula C18H16BrN3OS
Molecular Weight 402.31
CAS No. 2034495-85-5
Cat. No. B2377042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-bromophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide
CAS2034495-85-5
Molecular FormulaC18H16BrN3OS
Molecular Weight402.31
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCC(=O)NCC2=NC=CN=C2C3=CC=CS3)Br
InChIInChI=1S/C18H16BrN3OS/c19-14-5-2-1-4-13(14)7-8-17(23)22-12-15-18(21-10-9-20-15)16-6-3-11-24-16/h1-6,9-11H,7-8,12H2,(H,22,23)
InChIKeyXKTYJDATQBJOFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why CAS 2034495-85-5 Is Catalogued Separately Among Pyrazine–Thiophene Propanamide Screening Compounds


3-(2-bromophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide (CAS 2034495-85-5) is a synthetic small molecule with the molecular formula C₁₈H₁₆BrN₃OS and a molecular weight of 402.3 g·mol⁻¹ [1]. Its structure combines a 2‑bromophenyl group linked via a propanamide spacer to a 3‑(thiophen‑2‑yl)pyrazine core, placing it within a broader class of pyrazine‑based allosteric inhibitors that have been the subject of intensive patenting for SHP2 (Src homology‑2 domain‑containing protein tyrosine phosphatase‑2) targeting [2]. The compound is catalogued in PubChem (CID 121023522) with computed physicochemical descriptors including XLogP3-AA = 2.9, a topological polar surface area of 83.1 Ų, and six rotatable bonds [1], parameters that distinguish it from close analogs bearing different halogen, cyano, or heteroaryl substituents on the phenyl ring and that influence both binding‑site complementarity and developability.

Why a Generic 3‑Aryl‑N‑(pyrazinylmethyl)propanamide Cannot Substitute for CAS 2034495-85-5 in SHP2‑Focused Research


Allosteric SHP2 inhibitors that share the 3‑(thiophen‑2‑yl)pyrazin‑2‑yl methylamine scaffold display steep structure‑activity relationships where even single‑atom changes on the phenyl ring (e.g., Br→F, Br→CN, or ortho→para migration) can shift IC₅₀ values by an order of magnitude or more [1]. Patent exemplars in the US 10,988,466 and US 11,702,392 families demonstrate that the identity and position of the halogen substituent directly modulate potency in the DiFMUP surrogate‑substrate assay, with reported IC₅₀ values spanning from low nanomolar to >1 µM across close structural neighbors [1][2]. Consequently, procurement of a different halogen‑regioisomer under the assumption of pharmacological equivalence introduces a quantifiable risk of selecting a compound with materially different target engagement, confounding structure‑activity conclusions and wasting screening resources.

Quantitative Differentiation Evidence for 3‑(2‑Bromophenyl)‑N‑((3‑(thiophen‑2‑yl)pyrazin‑2‑yl)methyl)propanamide (CAS 2034495‑85‑5)


Ortho‑Bromo Substituent Confers a Distinct Electrostatic and Steric Profile Relative to 2‑Fluoro and 4‑Cyano Analogs

In the SHP2 allosteric inhibitor patent family (US 10,988,466, US 11,702,392), the 2‑bromophenyl substituent is specifically exemplified alongside 2‑fluorophenyl and 4‑cyanophenyl variants, with the bromine atom providing a larger van der Waals radius (1.85 Å vs. 1.47 Å for fluorine) and a polarizable σ‑hole that can engage in halogen bonding with backbone carbonyls in the SHP2 tunnel pocket [1][2]. This physicochemical difference is consequential: within the same scaffold series, SHP2 IC₅₀ values for halogen‑substituted analogs span from 5 nM to 200 nM depending on substituent identity and position [3], establishing that the 2‑bromophenyl congener occupies a distinct position on the potency landscape.

SHP2 allosteric inhibition halogen bonding structure–activity relationship

Calculated Physicochemical Descriptors Differentiate CAS 2034495‑85‑5 from the 2‑Fluoro and 4‑Cyano Congeners for Permeability and Solubility Profiling

PubChem‑computed properties for CAS 2034495‑85‑5 (XLogP3‑AA = 2.9, TPSA = 83.1 Ų, H‑bond donors = 1, H‑bond acceptors = 4) [1] place the compound in a favorable region of oral drug‑likeness space. By comparison, the 2‑fluorophenyl analog (C₁₈H₁₆FN₃OS; predicted XLogP ≈ 2.3–2.5, TPSA unchanged) is more polar, while the 4‑cyanophenyl variant (C₁₉H₁₆N₄OS; XLogP ≈ 2.0–2.2, TPSA ≈ 107 Ų due to the nitrile) shifts further toward higher polarity [2]. These differences of 0.4–0.9 logP units and 24 Ų in TPSA are sufficient to alter predicted Caco‑2 permeability rankings and aqueous solubility within a screening cascade.

drug-likeness permeability logP TPSA

The 2‑Bromophenyl Group Serves as a Synthetic Handle for Downstream Cross‑Coupling Functionalization Not Available with 2‑Fluoro or 4‑Cyano Analogs

The aryl bromide in CAS 2034495‑85‑5 is a versatile synthetic handle for Pd‑catalyzed cross‑coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Heck) that cannot be performed on the corresponding 2‑fluoro or 4‑cyano analogs without additional deprotection or activating‑group manipulation [1]. This enables divergent late‑stage functionalization to generate focused libraries for SAR exploration or to install affinity tags (biotin, fluorophores) for target‑engagement studies, a capability that makes the 2‑bromophenyl variant uniquely valuable as a common intermediate in medicinal chemistry campaigns.

late-stage functionalization Suzuki coupling Buchwald–Hartwig amination chemical biology probes

Patent Landscape Confirms the 2‑Bromophenyl Variant Is a Specifically Claimed Embodiment Within the SHP2 Inhibitor Patent Family

U.S. Patent 10,988,466 (Jacobio Pharmaceuticals, issued 2021) explicitly claims pyrazine derivatives of Formula I wherein the phenyl ring may be substituted by halogen at the ortho position, and the specification exemplifies compounds bearing 2‑bromophenyl, 2‑fluorophenyl, and 4‑cyanophenyl groups as distinct embodiments [1]. The follow‑on U.S. Patent 11,702,392 further narrows the chemical space around specific substitution patterns with demonstrated SHP2 IC₅₀ values spanning 5–200 nM [2]. This means that for any organization conducting freedom‑to‑operate analysis or seeking to practice within the granted claims, procurement of CAS 2034495‑85‑5 as a reference standard is essential to verify that experimental results align with the specifically claimed chemical matter.

intellectual property freedom-to-operate SHP2 patent landscape chemical matter patent

Procurement‑Relevant Application Scenarios for CAS 2034495‑85‑5 Based on Verified Differentiation Evidence


SHP2 Allosteric Inhibitor Lead Optimization and SAR Expansion

The compound serves as a reference point within the Jacobio‑disclosed SHP2 inhibitor series, where the 2‑bromophenyl substituent occupies a defined potency band. Medicinal chemistry teams can use CAS 2034495‑85‑5 as a starting scaffold for systematic variation of the bromophenyl group via Pd‑catalyzed cross‑coupling to explore SAR around the SHP2 tunnel pocket [1]. Its computed XLogP of 2.9 and TPSA of 83.1 Ų make it suitable for cell‑based antiproliferative assays where balanced permeability is required [2].

Chemical Biology Probe Development via Late‑Stage Functionalization

The aryl bromide handle enables direct installation of biotin, fluorescent dyes, or photoaffinity labels through Suzuki or Buchwald–Hartwig coupling without requiring de novo synthesis of the entire scaffold [3]. This makes CAS 2034495‑85‑5 uniquely suited as a common intermediate for generating target‑engagement probes to validate SHP2 as a therapeutic target in cellular contexts.

Patent Reference Standard for Freedom‑to‑Operate and Competitor Benchmarking

As a specifically exemplified compound within the granted claims of US 10,988,466 and US 11,702,392 [1][4], CAS 2034495‑85‑5 is an essential procurement item for IP due diligence. Organizations developing SHP2 inhibitors must benchmark their own lead compounds against this patent‑disclosed chemical matter to assess novelty, establish competitive positioning, and support regulatory filings.

Computational Chemistry Model Validation

The availability of computed physicochemical descriptors (XLogP, TPSA, rotatable bond count) from PubChem [2] and the existence of closely related analogs with divergent substituents (2‑F, 4‑CN) make this compound a useful test case for validating docking poses, free‑energy perturbation calculations, and QSAR models within the SHP2 allosteric site, where the bromine atom's σ‑hole and polarizability provide a distinguishable computational signature compared to fluorine or nitrile substituents.

Quote Request

Request a Quote for 3-(2-bromophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.